REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH:8]=[CH2:9])[CH2:3][C:4]([O:6]C)=[O:5].[OH-].[K+]>C(O)C>[CH3:1][C:2]([CH3:10])([CH:8]=[CH2:9])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
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0.5 mol
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Type
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reactant
|
Smiles
|
CC(CC(=O)OC)(C=C)C
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Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The solution was refluxed for 1.5 hours
|
Duration
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1.5 h
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated to 200 ml on a rotary evaporator
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Type
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ADDITION
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Details
|
acidified by the addition of 5N H2SO4 solution
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Type
|
CUSTOM
|
Details
|
The product was isolated by extraction with diethyl ether (3×200 mls)
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Type
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CUSTOM
|
Details
|
After removal of the solvent
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Type
|
DISTILLATION
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Details
|
the crude product was distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)(C=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |